N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13(2)12-19-17-18(21-16-11-7-6-10-15(16)20-17)22-25(23,24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDVKLHCMBKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the quinoxaline intermediate, which is then coupled with the appropriate sulfonamide under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide has been studied for its potential therapeutic effects in medical research, its impact on ecosystems in environmental research, and its use in manufacturing processes. In medical research, it has shown potential as an antifungal, antibacterial, antiviral, and antimicrobial agent. It has also been explored for its potential use in treating cancerous cells, AIDS, plant viruses, and schizophrenia .
Mechanism of Action
The mechanism by which N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, disrupting cellular processes, or interfering with the replication of pathogens. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide can be contextualized by comparing it to related sulfonamide-functionalized quinoxalines. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison of Quinoxaline Sulfonamides
Key Comparative Insights
Substituent Effects on Lipophilicity: The target compound’s (2-methylpropyl)amino group confers moderate lipophilicity, intermediate between the aromatic 2-ethylphenylamino group (higher lipophilicity, ) and the polar 3-methoxypropylamino group (enhanced aqueous solubility, ).
Electronic and Steric Modifications :
- Chlorine substitution on the benzenesulfonamide ring (as in ) increases electrophilicity, which may enhance binding to electron-rich biological targets.
- Methyl or methoxy groups on the benzene ring (e.g., ) modulate electron density, affecting hydrogen-bonding and van der Waals interactions.
Synthetic Pathways: The synthesis of these compounds typically involves coupling sulfonyl chlorides with amino-substituted quinoxalines under basic conditions (e.g., pyridine/DMAP, ). Reaction yields and purity may vary with steric hindrance from substituents.
The SRB cytotoxicity assay is a standard tool for evaluating such compounds’ anticancer activity.
Biological Activity
N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into its functional components:
- Quinoxaline moiety : A bicyclic structure that contributes to the compound's biological activity.
- Benzenesulfonamide group : Enhances solubility and bioavailability.
- Alkyl amino group : The 2-methylpropyl substituent may influence receptor binding and selectivity.
Molecular Formula
The molecular formula for this compound is C15H19N3O2S.
This compound acts primarily as an inhibitor of PI3K, a critical enzyme in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling is implicated in many cancers and other diseases.
Pharmacological Effects
- Antitumor Activity : Research indicates that PI3K inhibitors can induce apoptosis in cancer cells. In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines.
- Anti-inflammatory Properties : Inhibition of PI3K pathways also suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies
- Cancer Cell Line Studies : A study demonstrated that this compound significantly reduced the proliferation of breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism involved apoptosis induction via caspase activation.
- In Vivo Efficacy : In animal models, administration of this compound resulted in a notable reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via multi-step reactions involving quinoxaline and benzenesulfonamide derivatives. A typical approach includes coupling anthranilic acid derivatives with isothiocyanato-benzenesulfonamide under reflux in alcohols (e.g., ethanol or methanol). Key conditions include controlled temperatures (70–90°C), anhydrous solvents (dimethylformamide or dichloromethane), and base catalysts like triethylamine to facilitate nucleophilic substitutions . Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinoxaline and benzenesulfonamide moieties. For example, the ¹H NMR spectrum reveals peaks for aromatic protons (δ 7.2–8.0 ppm) and exchangeable protons (e.g., -NH or -SH groups). Mass spectrometry (ESI or MALDI-TOF) provides molecular ion confirmation, while X-ray crystallography (if applicable) resolves stereochemical details .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies highlight its role as a PI3K inhibitor, with in vitro assays demonstrating antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the micromolar range). Researchers use MTT or SRB assays to quantify cytotoxicity, often comparing results with reference inhibitors like LY294002. Patent literature supports its therapeutic potential in oncology, though mechanism-of-action studies require further validation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. Molecular docking (using software like AutoDock Vina) models interactions with target proteins (e.g., PI3Kγ), guiding structural modifications for enhanced binding affinity. For example, modifying the 2-methylpropylamino group may improve hydrophobic interactions in the kinase domain .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation times). Researchers should:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
- Validate target engagement : Employ Western blotting to measure PI3K/Akt pathway inhibition.
- Apply meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian inference .
Q. How can reaction engineering improve the scalability of this compound’s synthesis?
- Methodological Answer : Continuous flow chemistry enhances yield and reduces byproducts by maintaining precise temperature and mixing ratios. For example, microreactors with immobilized catalysts (e.g., Pd/C for cross-coupling steps) enable efficient mass transfer. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time, ensuring reproducibility .
Q. What advanced techniques elucidate the compound’s metabolic stability or toxicity profile?
- Methodological Answer :
- Metabolic studies : Use hepatic microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites.
- Toxicogenomics : RNA sequencing reveals gene expression changes in toxicity pathways (e.g., oxidative stress).
- In silico ADME prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
